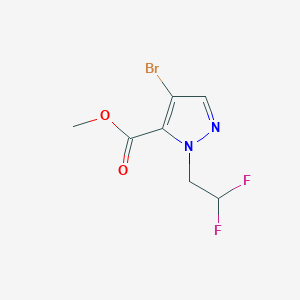
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H7BrF2N2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
科学的研究の応用
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Ethyl bromodifluoroacetate: Another compound containing bromine and difluoroethyl groups, used in similar synthetic applications.
Fluorinated Pyridines: Compounds with fluorine atoms in the pyridine ring, used in various chemical and biological applications.
Uniqueness
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a bromine atom and a difluoroethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
生物活性
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with notable biological activities, primarily due to its unique structural features. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings and data.
Chemical Structure and Properties
This compound has a molecular formula of C8H7BrF2N2O2 and a molecular weight of approximately 251.04 g/mol. The compound features a bromine atom at the 4-position and a difluoroethyl group at the 1-position of the pyrazole ring. These substituents significantly influence the compound's chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a suitable carbonyl compound.
- Bromination : The pyrazole ring is brominated using brominating agents like N-bromosuccinimide (NBS).
- Introduction of the Difluoroethyl Group : This step involves reacting the brominated pyrazole with 2,2-difluoroethyl bromide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to effectively bind to these targets, potentially inhibiting their activity or altering their function. This interaction is crucial in various biological applications, particularly in enzyme inhibition studies and protein-ligand dynamics.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Certain derivatives have demonstrated promising anti-inflammatory effects comparable to standard drugs like dexamethasone .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
特性
IUPAC Name |
methyl 4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-11-12(6)3-5(9)10/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWSSDATFALQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














